molecular formula C11H13NO6 B14257606 Benzoic acid, 2-hydroxy-, 4-(nitrooxy)butyl ester CAS No. 478163-51-8

Benzoic acid, 2-hydroxy-, 4-(nitrooxy)butyl ester

Katalognummer: B14257606
CAS-Nummer: 478163-51-8
Molekulargewicht: 255.22 g/mol
InChI-Schlüssel: GUYXRTAMOVGCKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 2-hydroxy-, 4-(nitrooxy)butyl ester is a chemical compound with a complex structure that includes both benzoic acid and nitrooxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-, 4-(nitrooxy)butyl ester typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 4-(nitrooxy)butanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 2-hydroxy-, 4-(nitrooxy)butyl ester can undergo various chemical reactions, including:

    Oxidation: The nitrooxy group can be oxidized to form nitro compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl group on the benzoic acid moiety can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoic acid derivatives, while reduction can produce hydroxybutyl alcohols.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 2-hydroxy-, 4-(nitrooxy)butyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of benzoic acid, 2-hydroxy-, 4-(nitrooxy)butyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitrooxy group can release nitric oxide, which plays a role in various physiological processes. The ester and hydroxyl groups can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butyl 4-hydroxybenzoate: Similar ester structure but lacks the nitrooxy group.

    Salicylic acid, butyl ester: Similar to the parent compound but without the nitrooxy functionality.

Uniqueness

The presence of the nitrooxy group in benzoic acid, 2-hydroxy-, 4-(nitrooxy)butyl ester distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

478163-51-8

Molekularformel

C11H13NO6

Molekulargewicht

255.22 g/mol

IUPAC-Name

4-nitrooxybutyl 2-hydroxybenzoate

InChI

InChI=1S/C11H13NO6/c13-10-6-2-1-5-9(10)11(14)17-7-3-4-8-18-12(15)16/h1-2,5-6,13H,3-4,7-8H2

InChI-Schlüssel

GUYXRTAMOVGCKB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)OCCCCO[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.